molecular formula C53H86O22 B1259529 Cauloside D CAS No. 760961-03-3

Cauloside D

Katalognummer B1259529
CAS-Nummer: 760961-03-3
Molekulargewicht: 1075.2 g/mol
InChI-Schlüssel: UEHILKCNLIKLEV-LXABABOZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cauloside D is a triterpene glycoside isolated from Caulophyllum robustum Max . It inhibits the expression of iNOS and proinflammatory cytokines, exhibiting anti-inflammatory effects .


Synthesis Analysis

Caulosides A–D were separated and identified as triterpene saponins through column purification and NMR spectroscopy .


Molecular Structure Analysis

Cauloside D has a molecular weight of 1075.24 and a formula of C53H86O22 . It contains 169 bonds in total, including 83 non-H bonds, 2 multiple bonds, 12 rotatable bonds, 2 double bonds, 9 six-membered rings, 4 ten-membered rings, 1 ester(s) (aliphatic), 13 hydroxyl groups, 2 primary alcohols, 11 secondary alcohols, and 7 ethers (aliphatic) .


Physical And Chemical Properties Analysis

Cauloside D is a solid substance with a molecular weight of 1117.32 and a formula of C56H92O22 . It is soluble in DMSO at 90 mg/mL (ultrasonic) .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Applications

Cauloside D has been identified as having potent anti-inflammatory properties. This is particularly relevant in the treatment of diseases like rheumatoid arthritis (RA), where inflammation plays a central role. Studies suggest that Cauloside D can modulate immune responses and inhibit inflammatory pathways, providing a therapeutic avenue for RA and other inflammatory disorders .

Hepatoprotective Effects

The hepatoprotective activity of Cauloside D is another area of interest. It has been shown to protect liver cells from damage caused by toxins or diseases. This protective effect is crucial for developing treatments for liver diseases such as hepatitis and cirrhosis, where the liver’s natural defense mechanisms are compromised .

Antimicrobial Activity

Research has demonstrated that Cauloside D possesses antimicrobial properties, making it a candidate for developing new antibiotics. Its ability to combat bacterial infections is particularly important in an era of increasing antibiotic resistance .

Anti-Tumor Potential

Cauloside D is being studied for its anti-tumor effects. It has shown promise in inhibiting the growth of cancer cells without affecting healthy cells. This selective toxicity is vital for cancer therapy, aiming to minimize side effects while targeting cancer cells effectively .

Immunomodulatory Effects

The compound’s immunomodulatory effects are significant for conditions where the immune system is either overactive or underactive. By modulating the immune response, Cauloside D can help in treating autoimmune diseases and enhancing vaccine efficacy .

Anti-Allergic Reactions

Cauloside D has shown potential in reducing allergic reactions. Its ability to prevent the release of histamines and other mediators of allergic responses can lead to new treatments for allergies and asthma .

Cosmetic Applications

Beyond its medicinal properties, Cauloside D is also being explored for its applications in cosmetics. Its anti-inflammatory and antimicrobial effects can contribute to skin health, making it a valuable ingredient in skincare products .

Functional Foods

Lastly, the health benefits of Cauloside D are being leveraged in the development of functional foods. These are foods that provide health benefits beyond basic nutrition, potentially aiding in disease prevention and health maintenance .

Eigenschaften

IUPAC Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H86O22/c1-23-32(57)35(60)39(64)45(70-23)74-42-27(19-54)71-43(41(66)37(42)62)69-21-28-34(59)36(61)40(65)46(72-28)75-47(67)53-16-14-48(2,3)18-25(53)24-8-9-30-49(4)12-11-31(73-44-38(63)33(58)26(56)20-68-44)50(5,22-55)29(49)10-13-52(30,7)51(24,6)15-17-53/h8,23,25-46,54-66H,9-22H2,1-7H3/t23-,25-,26-,27+,28+,29+,30+,31-,32-,33-,34+,35+,36-,37+,38+,39+,40+,41+,42+,43+,44-,45-,46-,49-,50-,51+,52+,53-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHILKCNLIKLEV-LXABABOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)O)C)(C)C)O)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H86O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1075.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

Citations

For This Compound
82
Citations
LI Strigina, NS Chetyrina, VV Isakov, YN Elkin… - Phytochemistry, 1975 - Elsevier
… The configurations of the glycosidic bonds in cauloside D were established on examining the NMR spectra of the acetates of some progenins obtained from cauloside D by enzymatic …
Number of citations: 28 www.sciencedirect.com
Y Guo, B Yang, G Li, W Ma, Q Guo, Q Wang… - … of Pharmaceutical and …, 2020 - Elsevier
… -electrospray ionization tandem mass spectrometry (HPLC-ESI–MS/MS) method for the determination and pharmacokinetic study cauloside H, leonticin D, cauloside G, cauloside D, …
Number of citations: 10 www.sciencedirect.com
S Lü, S Zhao, M Zhao, Y Guo, G Li, B Yang… - … of Pharmaceutical and …, 2019 - Elsevier
… Cauloside D is a triterpenoid saponin with a disaccharide … first-order mass spectrometry Cauloside D produced m/z 1119.58 [M… mass spectrum of Cauloside D exhibited ion peaks of m/z …
Number of citations: 13 www.sciencedirect.com
B Avula, YH Wang, CS Rumalla, Z Ali, TJ Smillie… - … of pharmaceutical and …, 2011 - Elsevier
… Leonticin D (3), cauloside G (4) and cauloside D (5) were found to be the major compounds among the analyzed saponins. Fragments detected for leonticin D (3), cauloside B (6) of two …
Number of citations: 46 www.sciencedirect.com
C Maeda, K Ohtani, R Kasai, K Yamasaki, NM Duc… - Phytochemistry, 1994 - Elsevier
… Three of them were identified as asiaticoside, cauloside D and 3a-hydroxyurs-12-ene-23,28-… isolated from Caulo~~~l~z~m robusturn (Ber~ridaceae~ and named cauloside D U41. …
Number of citations: 70 www.sciencedirect.com
M Zhu, S Lv, Y Sun, G Li, B Yang, Q Wang… - Arabian Journal of …, 2023 - Elsevier
… , 471.3477, and 423.3311; Cauloside D produced characteristic fragment ions such as m/z … Extracted ion chromatograms of the metabolites of Cauloside D in the negative ion mode. …
Number of citations: 0 www.sciencedirect.com
S Lü, S Dong, D Xu, J Duan, G Li, Y Guo, H Kuang… - Molecules, 2017 - mdpi.com
… Cauloside D (X11), whose retention time varied more slightly than others, was selected as the reference peak to calculate the relative retention time and the relative peak area of the …
Number of citations: 21 www.mdpi.com
MM Anisimov, EL Chaikina - Russian Journal of Bioorganic Chemistry, 2015 - Springer
… Cauloside D differs from cauloside A by the pres ence of the … Cauloside D does not inhibit the root growth in con … the main root is observed at the cauloside D concentration of 100 µg/mL. …
Number of citations: 2 link.springer.com
YY GUO - Chinese Traditional and Herbal Drugs, 2017 - pesquisa.bvsalud.org
… Cauloside G was used as the internal reference standard; The relative correction factors of cauloside H, leonticin D, cauloside D, cauloside B, and cauloside C in C. robustum were …
Number of citations: 2 pesquisa.bvsalud.org
Y Lee, JC Jung, Z Ali, IA Khan, S Oh - … -Based Complementary and …, 2012 - hindawi.com
… Interestingly, cauloside A and cauloside D showed relatively strong suppressing effect on the cytokine expressions. These results indicated that blue cohosh constituents have an anti-…
Number of citations: 37 www.hindawi.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.